molecular formula C22H38O5 B15360373 16,16-Dimethyl prostaglandin F2beta

16,16-Dimethyl prostaglandin F2beta

Cat. No.: B15360373
M. Wt: 382.5 g/mol
InChI Key: YMRWVEHSLXJOCD-UHFFFAOYSA-N
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Description

16,16-Dimethyl prostaglandin F2β (CAS: 39746-23-1) is a synthetic analog of prostaglandin F2β (PGF2β) characterized by the addition of two methyl groups at the C16 position of the parent compound. This structural modification enhances metabolic stability, reducing susceptibility to enzymatic degradation by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-HPGDH) . Its chemical structure is defined as 9α,11α,15R-trihydroxy-16,16-dimethyl-prosta-5Z,13E-dien-1-oic acid .

Clinically, 16,16-dimethyl PGF2β has demonstrated utility in mitigating bronchospasm in asthma patients, though its potency is lower compared to prostaglandin E2 (PGE2) . Unlike endogenous prostaglandins, which are rapidly metabolized, this dimethylated analog exhibits prolonged activity, making it valuable for research and therapeutic applications requiring sustained receptor engagement .

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRWVEHSLXJOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation

The synthesis begins with the construction of the prostaglandin backbone. A Corey lactone intermediate is commonly employed, utilizing a stereoselective aldol condensation to establish the cyclopentane ring with precise stereochemistry. Catalytic asymmetric methods ensure the correct configuration of hydroxyl groups at positions 9 and 11, critical for biological activity.

Table 1: Key Reaction Steps for Cyclopentane Core Synthesis

Step Reagents/Conditions Purpose Yield (%)
Aldol condensation L-proline catalyst, THF, -20°C Forms bicyclic lactone 65–70
Hydroxylation OsO₄, NMO, acetone/water Introduces C9/C11 diol 80–85
Protection TBSCl, imidazole, DMF Stabilizes hydroxyl groups >90

Side-Chain Functionalization

The ω-side chain (C1–C8) and α-side chain (C12–C20) are appended via Wittig olefination and Suzuki coupling, respectively. The dimethyl modification at C16 is achieved through a Grignard reaction, where methylmagnesium bromide reacts with a ketone precursor at the 16-position.

Table 2: Side-Chain Modification Parameters

Reaction Reagents Temperature Time (h)
Wittig olefination Ph₃P=CHCO₂Et, THF 0°C → rt 12
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, dioxane 80°C 24
C16 dimethylation MeMgBr, THF, -78°C -78°C → 0°C 2

Industrial Production Methods

Scaling the synthesis of 16,16-dimethyl-PGF2β requires optimization for cost, yield, and purity. Industrial protocols employ continuous flow reactors for the aldol condensation and enzymatic resolution to enhance enantiomeric excess (ee > 99%). Automated systems monitor reaction parameters in real-time, ensuring reproducibility across batches.

Table 3: Industrial vs. Laboratory-Scale Parameters

Parameter Laboratory Scale Industrial Scale
Batch size 1–10 g 10–50 kg
Catalyst loading 5 mol% 2 mol% (recycled)
Purification Column chromatography Simulated moving bed (SMB) chromatography
Purity ≥95% ≥99.5%

Key Reaction Steps and Optimization

Stereochemical Control

The C8–C12 trans-diene configuration is achieved through Ireland-Claisen rearrangement, which proceeds with >90% stereoselectivity under kinetic control. Chiral auxiliaries, such as Oppolzer’s sultam, direct the facial selectivity during cyclopropane ring opening.

Protecting Group Strategy

Tert-butyldimethylsilyl (TBS) groups protect hydroxyl moieties during side-chain elaboration. Selective deprotection using tetra-n-butylammonium fluoride (TBAF) ensures minimal side reactions.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (95:5 acetonitrile/water, 0.1% TFA) resolves 16,16-dimethyl-PGF2β (retention time: 12.3 min) from byproducts.
  • Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 383.2667 (calculated: 383.2662).
  • Nuclear Magnetic Resonance (NMR): Key signals include δ 5.48 (m, H9/H11), 3.92 (m, H15), and 1.26 (s, C16 dimethyl).

Table 4: Physicochemical Properties

Property Value
Molecular formula C₂₂H₃₈O₅
Molecular weight 382.54 g/mol
Melting point 89–91°C
LogP (octanol/water) 3.2

Challenges and Mitigation Strategies

Byproduct Formation

Over-reduction during C16 dimethylation generates 16-desmethyl analogs (~5–8%). This is minimized by strict temperature control (-78°C) and slow reagent addition.

Oxidative Degradation

The cyclopentane ring is susceptible to autoxidation. Industrial processes use nitrogen atmospheres and antioxidant additives (e.g., BHT) during storage.

Comparison with Related Prostaglandins

Table 5: Synthetic Comparison of Prostaglandin Analogs

Compound Key Synthetic Difference Stability (t₁/₂)
PGF2α No C16 dimethylation 2.1 h (rat plasma)
16,16-dimethyl-PGE2 C9 ketone vs. C9 hydroxyl 8.5 h
Carboprost 15-methyl, 17-phenyl groups 6.3 h

Chemical Reactions Analysis

Synthetic Reactions and Industrial Production

The synthesis of 16,16-Dimethyl prostaglandin F2β involves strategic modifications to the natural prostaglandin F2β backbone. Key steps include:

Core Synthetic Steps

  • Cyclopentane Ring Formation :

    • A stereoselective cyclization reaction constructs the prostaglandin core. Enzymatic or catalytic methods ensure proper stereochemistry at C9, C11, and C15 hydroxyl groups .

    • Example reagent: S-proline catalyzed asymmetric aldol reactions for ring closure .

  • Methyl Group Introduction :

    • Methyl groups are added at C16 via alkylation or Grignard reactions. For example, methylmagnesium bromide reacts with a ketone intermediate at C16 under anhydrous conditions .

  • Double Bond Installation :

    • A Wittig reaction introduces the Z-configured double bond at C5 using ylide reagents (e.g., (carbethoxymethylene)triphenylphosphorane) .

    • Cross-metathesis (e.g., Grubbs catalyst) installs the E-configured double bond at C13 .

  • Carboxylic Acid Functionalization :

    • The terminal carboxylic acid is protected as a methyl ester during synthesis and deprotected post-reaction .

Metabolic and Enzymatic Reactions

The 16,16-dimethyl modifications confer resistance to enzymatic degradation:

Key Metabolic Pathways

  • β-Oxidation Inhibition :

    • Methyl groups block β-oxidation at C16, preventing enzymatic cleavage by acyl-CoA dehydrogenases .

  • Hydroxyl Group Conjugation :

    • Hepatic glucuronidation or sulfation at C9, C11, or C15 hydroxyls generates water-soluble metabolites .

  • Cyclooxygenase (COX) Interactions :

    • Unlike natural prostaglandins, 16,16-dimethyl analogs show reduced binding to COX-1/2 due to steric hindrance from methyl groups .

Enzymatic Stability Comparison

EnzymeNatural PGF2β16,16-Dimethyl PGF2β
15-Hydroxyprostaglandin dehydrogenaseRapid oxidation (t₁/₂ = 2 min)No activity (t₁/₂ > 24 hr)
β-OxidaseC16 cleavageBlocked by methyl groups

Derivatization Reactions

The compound’s functional groups enable targeted modifications for pharmacological optimization:

Common Derivative Reactions

  • Esterification :

    • Carboxylic acid at C1 reacts with alcohols (e.g., methanol) to form prodrug esters, enhancing bioavailability .

    • Example: Methyl ester formation using thionyl chloride and methanol .

  • Hydroxyl Group Protection :

    • Acetylation with acetic anhydride protects hydroxyls during synthesis.

  • Double Bond Modifications :

    • Hydrogenation (H₂/Pd) saturates double bonds, reducing receptor affinity .

Derivative Activity Comparison

DerivativeModificationBiological Activity
16,16-Dimethyl PGF2β methyl esterC1 esterifiedEnhanced oral bioavailability
9-Acetyl-16,16-dimethyl PGF2βC9 acetylatedReduced FP receptor binding

Receptor-Mediated Signaling

While not a chemical reaction, receptor interactions underpin the compound’s functional outcomes:

  • FP Receptor Agonism : Binds FP receptors with 10-fold higher affinity than natural PGF2β due to methyl-induced conformational stabilization.

  • EP3/EP4 Cross-Reactivity : At high doses, interacts with EP3/EP4 receptors, altering intracellular cAMP levels .

Scientific Research Applications

16,16-Dimethyl Prostaglandin F2beta is widely used in scientific research due to its stability and biological activity. It is used in:

  • Chemistry: As a standard compound for studying prostaglandin synthesis and metabolism.

  • Biology: Investigating the role of prostaglandins in various biological processes.

  • Medicine: Researching its potential therapeutic applications, such as in reproductive health and inflammation.

  • Industry: Developing new drugs and biochemical tools.

Mechanism of Action

The compound exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses, such as smooth muscle contraction and regulation of inflammation.

Molecular Targets and Pathways Involved:

  • FP Receptor: The primary molecular target.

  • Signaling Pathways: Involves the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Prostaglandin Analogs

Prostaglandin analogs are often modified to improve metabolic stability, receptor selectivity, or potency. Below is a detailed comparison of 16,16-dimethyl PGF2β with key analogs:

16,16-Dimethyl Prostaglandin F2α

  • Structural Modification : 16,16-dimethyl substitution on PGF2α.
  • Target Receptor : FP receptor, with 159% higher affinity than PGF2α in ovine luteal cells .
  • Metabolic Stability : Resistant to degradation, similar to dimethyl PGF2β.
  • Biological Effects : Potent luteolytic agent; used in obstetric applications for inducing uterine contractions .
  • Key Difference : While both dimethyl-F2α and F2β are stable, their receptor affinities and clinical applications diverge. Dimethyl-F2α primarily targets FP receptors for reproductive functions, whereas dimethyl-F2β is studied for bronchospasm mitigation .

16,16-Dimethyl Prostaglandin E2

  • Structural Modification : 16,16-dimethyl substitution on PGE2.
  • Target Receptors : EP2/EP4 receptors, modulating Wnt signaling and hematopoietic stem cell (HSC) homeostasis .
  • Biological Effects :
    • Cytoprotection : Reduces bleomycin-induced lung fibrosis and galactosamine-induced liver damage in rodent models .
    • Therapeutic Use : Investigated for ulcer healing and HSC expansion .
  • Key Difference : Unlike dimethyl-F2β, dimethyl-E2 targets EP receptors and exhibits broader anti-inflammatory and tissue-protective effects .

15-Methylprostaglandins

  • Structural Modification : Methylation at C15 to block 15-HPGDH-mediated oxidation.
  • Examples : 15-methyl-PGF2α (used for labor induction) and 15-methyl-PGE2 (anti-ulcer agent).
  • Metabolic Stability : Moderate; shorter half-life than 16,16-dimethyl analogs.
  • Key Difference : 15-methyl analogs focus on delaying oxidation, whereas 16,16-dimethyl analogs provide superior enzymatic resistance and receptor selectivity .

16-Phenoxyprostaglandin Carboxamides

  • Structural Modification: Phenoxy group at C16 and carboxamide substitution.
  • Target Receptor : Tissue-selective FP/EP receptor modulation.
  • Biological Effects : Uterine stimulation without systemic side effects (e.g., gastrointestinal distress) .
  • Key Difference : These compounds prioritize tissue selectivity over metabolic stability, unlike 16,16-dimethyl analogs .

Data Table: Comparative Analysis of Key Prostaglandin Analogs

Compound Modification Target Receptor Metabolic Stability Primary Biological Effect Potency vs. Parent Compound
16,16-Dimethyl PGF2β C16 dimethylation FP (presumed) High Bronchospasm mitigation Lower than PGE2
16,16-Dimethyl PGF2α C16 dimethylation FP High Luteolysis, uterine contraction 159% FP affinity
16,16-Dimethyl PGE2 C16 dimethylation EP2/EP4 High Cytoprotection, HSC regulation N/A
PGF2β None FP Low Smooth muscle contraction Baseline
15-Methyl PGF2α C15 methylation FP Moderate Labor induction Comparable to PGF2α
16-Phenoxy-PGF2α carboxamide C16 phenoxy + carboxamide FP/EP Moderate Tissue-selective uterine stimulation Higher selectivity

Research Findings and Clinical Implications

  • Metabolic Stability : The 16,16-dimethyl group confers resistance to 15-HPGDH, extending half-life and efficacy in vivo .
  • Receptor Selectivity : Dimethyl-PGF2β’s lower potency than PGE2 in bronchospasm models suggests receptor-specific limitations, whereas dimethyl-PGE2’s EP2/EP4 activation enables cytoprotection .
  • Therapeutic Gaps : While dimethyl-PGF2α excels in reproductive health, dimethyl-PGF2β’s niche in respiratory applications requires further validation in human trials .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 16,16-dimethyl prostaglandin F2β analogs in vitro?

  • Methodology : Synthesis typically involves stereoselective modification of the prostaglandin backbone, focusing on methylation at the 16-position. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies .
  • Key Considerations : Ensure inert atmospheres during synthesis to prevent oxidation of the cyclopentane ring. Use deuterated solvents for NMR to avoid interference with proton signals .

Q. How does the stability of 16,16-dimethyl prostaglandin F2β compare to native prostaglandins under experimental storage conditions?

  • Methodology : Stability assays should compare degradation rates of the dimethyl analog vs. native PGF2β under standard storage conditions (-80°C in ethanol or DMSO). Monitor degradation via mass spectrometry or UV-Vis spectroscopy at intervals (e.g., 0, 7, 30 days).
  • Findings : Methylation at the 16-position enhances resistance to enzymatic degradation (e.g., 15-hydroxyprostaglandin dehydrogenase), prolonging half-life compared to unmodified prostaglandins .

Q. What analytical techniques are optimal for quantifying 16,16-dimethyl prostaglandin F2β in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., PGF2α-d4) is preferred for sensitivity and specificity. Solid-phase extraction (SPE) pre-processing minimizes matrix effects in plasma or tissue homogenates .
  • Validation : Include calibration curves (1–500 ng/mL), recovery rates (>85%), and inter-day precision (<15% CV) to meet FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers design experiments to differentiate EP receptor subtype involvement in 16,16-dimethyl prostaglandin F2β-mediated physiological responses?

  • Methodology : Use selective EP receptor antagonists (e.g., SC-19220 for EP1, PF-04418948 for EP2) in in vitro ligand-binding assays or in vivo models (e.g., murine hyperalgesia). Compare dose-response curves of the dimethyl analog with native PGF2β and receptor-specific agonists .
  • Example : In spinal cord injury models, 16,16-dimethyl PGE2 (a related analog) showed hyperalgesia via EP2/EP3 receptors, while allodynia was EP1-dependent .

Q. How should contradictory data on the pro-inflammatory vs. anti-inflammatory effects of 16,16-dimethyl prostaglandin analogs be resolved?

  • Approach : Conduct tissue- and context-specific studies. For example, in colitis models, the analog reduced inflammation by restoring epithelial proliferation via Wnt/β-catenin signaling, whereas in acute lung injury, it exacerbated fibrosis via TGF-β1 upregulation .
  • Data Reconciliation : Use transcriptomics (RNA-seq) to identify divergent signaling pathways and validate with knockout models (e.g., EP4-/- mice) .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy of 16,16-dimethyl prostaglandin F2β?

  • Optimization :

  • Pharmacokinetics : Assess bioavailability via subcutaneous vs. intraperitoneal administration.
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to in vivo effects .
    • Case Study : Despite high in vitro EP2 affinity, 16,16-dimethyl PGE2 required higher in vivo doses in hematopoietic stem cell trials due to rapid plasma protein binding .

Q. What are the challenges in translating preclinical findings of 16,16-dimethyl prostaglandin analogs to clinical trials?

  • Hurdles :

  • Species Variability : Murine EP receptor expression profiles differ from humans, necessitating humanized models.
  • Toxicity : Preclinical safety studies must evaluate renal and gastrointestinal toxicity, as prostaglandins modulate vasodilation and gastric mucosa .
    • Lessons from Terminated Trials : The FT1050 trial (16,16-dimethyl PGE2) was halted due to insufficient efficacy in hematologic malignancies, highlighting the need for biomarker-driven patient stratification .

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